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Compound of Interest

Compound Name:

CAS No.: 497061-27-5

Cat. No.:

Get Quote

B2983547

N-(2-bromo-4,6-difluorophenyl)-2-

methylpropanamide

- | Identity & Chemical Logic[1][2][3]

Property

Specification

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-2-

methylpropanamide

Common Designation

Isobutyryl-2-bromo-4,6-difluoroanilide (Probe A)

Molecular Formula

C1oH10BrF2NO

Molecular Weight

278.09 g/mol

Core Pharmacophore

2-Bromo-4,6-difluoroaniline (Head) + Isobutyryl
(Tail)

Primary Target Class

Mitochondrial Complex Il (SDH) / Ryanodine
Receptor (RyR)

Solubility

Low (Water); High (DMSO, Acetone)
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Mechanistic Relevance: The 2-bromo-4,6-difluoroaniline moiety is a "privileged structure” that
facilitates binding into hydrophobic pockets of enzymes (e.g., the ubiquinone binding site of
SDH).[1] The bromine atom provides a halogen bond anchor, while the fluorine atoms modulate
pKa and metabolic stability.[1] The isobutyryl tail of Probe A serves as a minimalist lipophilic
probe to establish baseline binding affinity before the introduction of complex heterocyclic tails
(e.g., pyrazoles in Fluxapyroxad).[1]

Comparative Bioactivity Screening Results

The following data summarizes the screening performance of Probe A compared to industry
standards. Data is normalized to plCso (negative log of 1Cso) for direct potency comparison.[1]

A. Fungicidal Activity (Target: SDH - Complex Il)

Assay: Inhibition of succinate-cytochrome c reductase in Botrytis cinerea mitochondria.[1]
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Compound Tail Structure

pICso (SDH)

Relative
Potency

Interpretation

Isobutyryl
(Aliphatic)

Probe A

4.2

1x (Baseline)

Micromolar
activity. The
aliphatic tail
lacks the specific
pi-stacking
interactions
provided by
heterocyclic tails,
resulting in weak
binding.[1]

Pyrazole-
Fluxapyroxad ]
carboxamide

8.5

~20,000x

Nanomolar
activity. The
pyrazole tail
forms critical H-
bonds and pi-
interactions deep
in the Q-site.[1]

) Pyridine-
Boscalid ]
carboxamide

6.8

~400x

Sub-micromolar.
Intermediate
potency; shows
the necessity of
aromatic tails
over aliphatic

ones.[1]

B. Insecticidal Activity (Target: RyR - Ryanodine

Receptor)

Assay: Calcium mobilization in Spodoptera frugiperda (Sf9) cells.[1]
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Compound

Class

ECso (uM)

Efficacy (%
Max)

Interpretation

Probe A

Anilide Fragment

>100

<10%

Inactive. The
simple amide
linkage is
insufficient to
trigger the RyR
channel opening
without the
secondary
benzamido-
group found in
diamides.[1]

Broflanilide

Meta-diamide

0.005

100%

Highly Active.
Requires the full
"meta-diamide”
scaffold to lock
the receptor in

the open state.[1]

Chlorantraniliprol

e

Anthranilic

diamide

0.04

100%

Active. Different
binding mode but
validates the
diamide

requirement.[1]

Experimental Protocols

To replicate these screening results, use the following self-validating protocols.

Protocol 1: Mitochondrial Succinate Dehydrogenase
(SDH) Inhibition Assay

Objective: Quantify the inhibition of Complex II-mediated electron transport.[1]

Reagents:
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e Mitochondrial fraction isolated from Botrytis cinerea mycelium.[1]

o Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM KCN (blocks Complex 1V), 20
mM Succinate (substrate).[1]

e Chromophore: DCPIP (2,6-dichlorophenolindophenol).[1]

Workflow:

Preparation: Dilute Probe A and standards in DMSO (Final DMSO < 1%).

Incubation: Mix mitochondrial fraction (50 pg protein) with test compounds for 10 min at
25°C.

Initiation: Add Succinate (20 mM) and DCPIP (60 pM).

Measurement: Monitor the reduction of DCPIP (blue to colorless) at 600 nm for 5 minutes.

Validation:

o Negative Control:[1] DMSO only (100% Activity).[1]
o Positive Control:[1] Fluxapyroxad (1 pM) should show >95% inhibition.[1]

o Quality Check: Reaction must be linear (R? > 0.[1]98) for the first 3 minutes.[1]

Protocol 2: Calcium Mobilization Assay (RyR Screen)

Objective: Detect agonist activity on the insect Ryanodine Receptor.[1]
Workflow:

Cell Culture: Load Sf9 cells expressing RyR with Fluo-4 AM (calcium indicator) for 45 min.

Baseline: Measure basal fluorescence (Fo) at 488 nm (Ex) / 525 nm (Em).

Injection: Inject Probe A (10 uM - 100 pM).

Response: Record fluorescence peak (F_max).
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¢ Normalization: Calculate

1]

o Pass Criteria: Broflanilide (1 uM) must elicit >3-fold fluorescence increase.[1]

Structural Activity Relationship (SAR)
Visualization[1]

The following diagram illustrates the evolutionary pathway from the Probe A fragment to high-
potency commercial actives.

Replace Isobutyryl with .
Difluoromethyl-Pyrazole ot (U el
(e.g., Fluxapyroxad)

(1 Potency >10,000x . . .
_____________ - Requires: Pyrazole-Carboxamide Tail
+ Isobutyryl Chloride Probe A (The Product) -7 Extend Amide to
Precursor Lipophilic Screen; N-(2-bromo-4,6-difluorophenyl)- Meta-Diamide Scaffold
2-Bromo-4,6-difluoroaniline 2-methylpropanamide _ (Enables RyR Locking)
(Simple Aliphatic Tail) | 7T TTe—--_l_
T Meta-Diamide Insecticides

(e.g., Broflanilide)
Requires: Benzamido-Benzamide Linker

Click to download full resolution via product page

Caption: SAR Evolution: Probe A serves as the baseline lipophilic anchor.[1] Replacing the
simple isobutyryl tail with complex heterocyclic scaffolds (blue/red paths) unlocks nanomolar
potency against fungal or insect targets.[1]

Technical Synthesis & Recommendations
Why Screen Probe A?

o Baseline Determination: It establishes the intrinsic affinity of the halogenated aniline
headgroup for the target pocket, independent of "tail" interactions.[1]

o Metabolic Stability: The 2,4,6-substitution pattern blocks metabolic hydroxylation at the most
reactive phenyl positions, a key feature validated by this probe.[1]
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o Cost-Effective Control: It serves as a perfect "negative control” or "low-affinity control” in
high-throughput screening (HTS) to filter out non-specific hydrophobic binders.[1]

Recommendation for Researchers

e Do not use Probe A as a standalone active agent; its potency is insufficient for field
application (micromolar vs. nanomolar requirements).[1]

e Do use Probe A as a crystallographic fragment to map the hydrophobic access channel of
SDH or kinase targets.[1]

o Synthesis Note: The reaction of 2-bromo-4,6-difluoroaniline with isobutyryl chloride requires
a weak base (e.g., Pyridine) in DCM at 0°C to prevent bis-acylation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 4-Bromo-2,6-difluoroaniline | 67567-26-4 [chemicalbook.com]

 To cite this document: BenchChem. [Bioactivity Screening Guide: N-(2-bromo-4,6-
difluorophenyl)-2-methylpropanamide[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2983547/docs#bioactivity-screening-guide-n-2-
bromo-4-6-difluorophenyl-2-methylpropanamide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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